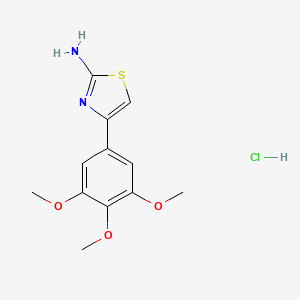
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4,5-トリメトキシフェニル)チアゾール-2-アミン塩酸塩は、チアゾール環が3,4,5-トリメトキシフェニル基で置換された化学化合物です。
合成方法
4-(3,4,5-トリメトキシフェニル)チアゾール-2-アミン塩酸塩の合成は、通常、3,4,5-トリメトキシアセトフェノンを臭素化して2-ブロモ-1-(3,4,5-トリメトキシフェニル)エタン-1-オンを生成することから始まります。 この中間体は次にチオ尿素と反応してチアゾール環を形成します 。工業生産方法では、同様の工程が行われますが、大規模合成に最適化され、高収率と高純度が確保されます。
準備方法
The synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride typically involves the bromination of 3,4,5-trimethoxy acetophenone to produce 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one. This intermediate is then reacted with thiourea to form the thiazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
4-(3,4,5-トリメトキシフェニル)チアゾール-2-アミン塩酸塩は、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成できます。
還元: 還元反応は、チアゾール環を対応するジヒドロチアゾールに変換できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。形成される主な生成物は、反応条件と使用される試薬によって異なります。
科学研究への応用
4-(3,4,5-トリメトキシフェニル)チアゾール-2-アミン塩酸塩は、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、さまざまな生物学的標的に対して阻害効果を示しており、細胞プロセスを研究する際に有用です。
科学的研究の応用
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in inhibiting various biological targets, making it useful in studying cellular processes.
作用機序
4-(3,4,5-トリメトキシフェニル)チアゾール-2-アミン塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。 この化合物は、チューブリン重合を阻害することが示されており、微小管のダイナミクスを阻害し、癌細胞における細胞周期停止とアポトーシスを引き起こします 。さらに、細胞シグナル伝達経路に関与する他のタンパク質と相互作用する可能性があり、その抗増殖効果に寄与しています。
類似化合物との比較
4-(3,4,5-トリメトキシフェニル)チアゾール-2-アミン塩酸塩は、コルヒチンなどのトリメトキシフェニル基を含む他の化合物と比較することができます。
コルヒチン: チューブリン重合を阻害する抗痛風薬。
ポドフィロトキシン: 尖圭の治療に使用され、チューブリンも標的とする。
コムブレタスタチン: 強力な微小管標的剤.
4-(3,4,5-トリメトキシフェニル)チアゾール-2-アミン塩酸塩の独自性は、その特定のチアゾール環構造にあります。これは、他のトリメトキシフェニル含有化合物と比較して、異なる生物学的活性と選択性を付与する可能性があります。
生物活性
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis and Structure
The compound is synthesized through a series of chemical reactions involving thiazole derivatives and 3,4,5-trimethoxyphenyl moieties. The structural modification at the C2 position of the thiazole ring plays a crucial role in determining its biological activity. The presence of methoxy groups enhances lipophilicity and may influence the compound's interaction with biological targets.
Antiproliferative Effects
Numerous studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 3e | A549 | 1.7 | Tubulin inhibition |
| 3e | MCF-7 | 15 | Apoptosis induction |
| 3e | HT-29 | 38 | Microtubule disruption |
| 4b | HOP-92 | 10 μM | Cytostatic activity |
The compound 3e , a derivative containing the trimethoxyphenyl group, exhibited potent antiproliferative activity across multiple human cancer cell lines, demonstrating IC50 values in the low nanomolar range . These compounds often act by binding to the colchicine site of tubulin, disrupting microtubule dynamics essential for cell division .
The primary mechanism through which these thiazole derivatives exert their antiproliferative effects involves:
- Tubulin Polymerization Inhibition : Compounds like 3e disrupt microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis.
- Induction of Apoptosis : Studies have shown that these compounds activate caspases (caspase-2, -3, and -8), which are crucial for programmed cell death .
- Targeting Multidrug Resistance : Some derivatives have shown efficacy against multidrug-resistant cancer cell lines that overexpress P-glycoprotein .
Case Studies
Several research articles have documented the biological evaluations of thiazole derivatives:
- A study reported that compound 3e was significantly more potent than the reference compound Combretastatin A-4 against several cancer lines, highlighting its potential as a lead compound for further development .
- Another investigation into a series of pyrimidine derivatives containing the trimethoxyphenyl thiazole moiety demonstrated promising cytostatic activity against various cancer cell lines in the NCI-60 screening .
特性
分子式 |
C12H15ClN2O3S |
|---|---|
分子量 |
302.78 g/mol |
IUPAC名 |
4-(3,4,5-trimethoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-15-9-4-7(8-6-18-12(13)14-8)5-10(16-2)11(9)17-3;/h4-6H,1-3H3,(H2,13,14);1H |
InChIキー |
WGHUETGIPTVUDT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CSC(=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















